4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide
Description
4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is a sulfur-containing heterocyclic compound characterized by a seven-membered 1,4-thiazepane ring with two sulfonyl oxygen atoms (1,1-dioxide). The structure includes a 3,4-dimethoxyphenyl sulfonyl group and a phenyl substituent at the 7-position.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)sulfonyl-7-phenyl-1,4-thiazepane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S2/c1-25-17-9-8-16(14-18(17)26-2)28(23,24)20-11-10-19(27(21,22)13-12-20)15-6-4-3-5-7-15/h3-9,14,19H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKQOFMCLBRWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzenesulfonyl chloride with a suitable thiazepane precursor under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nitration with a mixture of nitric and sulfuric acids, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to sulfides.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
The biological activity of 4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide has been investigated in several studies. Key areas of interest include:
- Antioxidant Activity : The compound exhibits potential antioxidant properties, which may be beneficial in neuroprotective applications. Similar compounds have shown the ability to scavenge free radicals and reduce oxidative stress .
- Enzyme Inhibition : The sulfonamide group can interact with various enzymes, potentially acting as a competitive inhibitor. This mechanism is significant in drug design for conditions such as diabetes and cancer .
- Receptor Modulation : Due to its structural similarity to known receptor ligands, the compound may influence neurotransmitter receptors, which is relevant for developing treatments for neurological disorders .
Antidiabetic Activity
Research indicates that derivatives of thiazepanes can exhibit antidiabetic properties. The structural modifications seen in 4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide may enhance its efficacy against diabetes through mechanisms involving glucose metabolism modulation .
Anticancer Potential
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for anticancer drug development. Studies have shown that similar compounds can induce apoptosis in cancer cells .
Case Studies
Several case studies illustrate the applications of this compound:
- Neuroprotective Effects : A study demonstrated that compounds with similar structures could protect neuronal cells from oxidative damage in vitro. This suggests potential therapeutic applications in neurodegenerative diseases .
- Antimicrobial Activity : Research has also shown that thiazepane derivatives exhibit antimicrobial properties against various pathogens. This opens avenues for developing new antibiotics based on the thiazepane scaffold .
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of 4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide to target proteins involved in metabolic pathways. These studies aid in understanding the compound's potential mechanisms of action .
Mechanism of Action
The mechanism of action of 4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The sulfonyl group may play a role in binding to enzymes or receptors, while the thiazepane ring could influence the compound’s overall conformation and reactivity. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the 1,4-Thiazepane 1,1-Dioxide Family
The compound 7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride (CAS: 2097936-37-1) shares the 1,4-thiazepane 1,1-dioxide core but substitutes the 3,4-dimethoxyphenyl sulfonyl group with a 2-fluorophenyl moiety. Key differences include:
- Molecular Weight : The fluorophenyl analog has a lower molecular weight (279.76 g/mol) compared to the target compound (exact weight unspecified but likely higher due to the sulfonyl and dimethoxyphenyl groups) .
| Compound | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | C₁₉H₂₁NO₅S₂ | 3,4-Dimethoxyphenyl sulfonyl, phenyl | ~431.5 (estimated) |
| 7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride | C₁₁H₁₅ClFNO₂S | 2-Fluorophenyl | 279.76 |
Heterocyclic Analogs with Sulfur-Oxygen Systems
The synthesis of 1,4,3,5-oxathiadiazepanes 4,4-dioxides () involves a six-membered ring with oxygen and sulfur atoms, contrasting with the seven-membered thiazepane in the target compound. Key distinctions:
- Synthetic Routes : The target compound’s synthesis likely differs from the oxathiadiazepane derivatives, which employ dichloromethane and sulfuric acid for cyclization .
Compounds with Dimethoxyphenyl Moieties and Bioactivity
Two dimethoxyphenyl-containing compounds isolated from Z. montanum rhizome ((±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene and its analog) demonstrated COX-2 inhibitory activity (IC₅₀ = 2.71–3.64 mM) . While the target compound’s bioactivity is unreported, its 3,4-dimethoxyphenyl sulfonyl group may similarly interact with COX-2’s hydrophobic pocket. However, the sulfonyl group could alter binding kinetics compared to styryl or cyclohexene moieties.
Pyridinium Derivatives with Alkyl Chains
Pyridinium compounds like D1–D3 () feature ammonium-terminated alkyl chains and dimethoxyphenyl ethynyl groups. The absence of a sulfonyl group in D1–D3 may reduce their ability to inhibit enzymes reliant on sulfonate-binding pockets.
Biological Activity
4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide typically involves the following steps:
- Starting Materials : The synthesis begins with 3,4-dimethoxyaniline and phenylsulfonyl chloride.
- Formation of Intermediate : The aniline reacts with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate sulfonamide.
- Cyclization : This intermediate undergoes cyclization with appropriate reagents to yield the thiazepane structure.
- Final Modification : The final compound is obtained through oxidation or other modifications to introduce the dioxide functionality.
Anticancer Properties
Research indicates that compounds similar to 4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- Cytotoxic Assays : In vitro studies using MTT assays have shown that related thiazepane derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds often fall within the micromolar range, indicating potent activity .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to interact with active sites of enzymes involved in cancer cell proliferation. This interaction can inhibit key metabolic pathways necessary for tumor growth.
- Apoptosis Induction : Studies suggest that thiazepane derivatives can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
Study 1: Cytotoxic Evaluation
A study focused on a series of thiazepane derivatives reported that certain modifications led to enhanced cytotoxicity in HeLa cells. The compound with the highest activity showed an IC50 value of approximately 29 µM .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship revealed that substituents on the phenyl ring significantly affect biological activity. Compounds with electron-donating groups like methoxy exhibited improved binding affinity and cytotoxic effects compared to their counterparts lacking these groups .
Data Table
| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 29 | HeLa | Enzyme inhibition and apoptosis induction |
| Compound B | 45 | MCF-7 | Cell cycle arrest |
| Compound C | 60 | A549 | Reactive oxygen species generation |
Q & A
Q. What are the optimal catalytic conditions for synthesizing 4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including sulfonylation of the thiazepane core and functionalization of aromatic substituents. Key parameters include:
- Catalysts : Use of palladium or copper catalysts for cross-coupling reactions to introduce the phenyl group (e.g., Suzuki-Miyaura coupling) .
- Temperature : Reactions often proceed at 60–80°C to balance reactivity and stability of intermediates.
- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) enhance sulfonyl group incorporation .
Yield optimization requires monitoring via HPLC or TLC, with purification by column chromatography using gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the thiazepane ring conformation, sulfonyl group position, and aromatic substitution patterns. For example, the 3,4-dimethoxyphenyl group shows distinct proton signals at δ 3.8–4.0 ppm (OCH) and δ 6.7–7.2 ppm (aromatic protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] ion) and fragmentation patterns to confirm sulfonyl and thiazepane moieties .
- IR Spectroscopy : Peaks at ~1150 cm (S=O stretching) and ~1250 cm (C-O of methoxy groups) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with modified substituents (e.g., replacing 3,4-dimethoxyphenyl with halogenated or alkylated phenyl groups) to assess effects on target binding .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) using dose-response curves (IC values). Compare results to identify critical substituents .
- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions between substituents and active sites, guiding synthetic priorities .
Q. What strategies resolve contradictions in stability data under oxidative conditions?
- Methodological Answer :
- Controlled Stress Testing : Expose the compound to HO or UV light, then quantify degradation products via LC-MS. For example, sulfonyl groups may oxidize to sulfonic acids, detectable at m/z shifts of +16 .
- Redox Buffers : Use antioxidants (e.g., ascorbic acid) in storage solutions to mitigate instability .
- Crystallographic Validation : Compare X-ray structures before/after oxidation to identify vulnerable regions (e.g., sulfur atoms in the thiazepane ring) .
Q. How can computational models predict the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions. For instance, the sulfonyl group may reduce logP, improving solubility .
- Molecular Dynamics (MD) : Simulate membrane permeation using CHARMM or GROMACS to assess cellular uptake efficiency .
Data Analysis & Experimental Design
Q. What experimental designs are robust for evaluating the compound’s environmental fate?
- Methodological Answer :
- Compartmental Studies : Use OECD guidelines to assess biodegradation (e.g., soil/water systems) and bioaccumulation (e.g., octanol-water partition coefficients, log K) .
- Mass Balance Analysis : Track C-labeled compound in microcosms to quantify abiotic vs. biotic degradation pathways .
Q. How should researchers address discrepancies in bioactivity data across different assay platforms?
- Methodological Answer :
- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays). For example, inconsistent IC values may arise from membrane permeability issues in cellular models .
- Meta-Analysis : Pool data from multiple studies using standardized normalization (e.g., Z-score transformation) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
